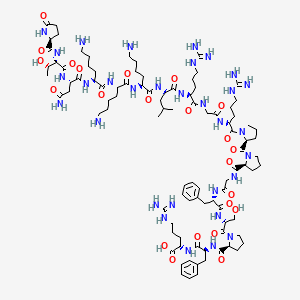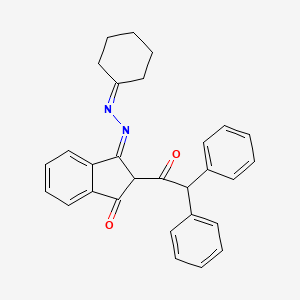
MIXED BED RESIN TMD-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mixed Bed Resin TMD-8 is a self-indicating ion exchange resin composed of a mixture of strong cation and strong anion exchange resins. This resin is designed to change color from blue-green to amber when its exchange capacity is reached, making it useful for monitoring the ion exchange process .
准备方法
Synthetic Routes and Reaction Conditions
Mixed Bed Resin TMD-8 is synthesized by combining strong cation exchange resins and strong anion exchange resins in a 1:1 ratio. The cation exchange resin is typically made from sulfonated polystyrene, while the anion exchange resin is made from quaternized polystyrene. These resins are then mixed and conditioned to achieve the desired properties .
Industrial Production Methods
In industrial settings, the production of this compound involves the polymerization of styrene followed by sulfonation to create the cation exchange resin. The anion exchange resin is produced by polymerizing styrene and then quaternizing it with a suitable amine. The two resins are then mixed in the appropriate ratio and conditioned to ensure uniformity and performance .
化学反应分析
Types of Reactions
Mixed Bed Resin TMD-8 primarily undergoes ion exchange reactions. These reactions involve the exchange of ions between the resin and the surrounding solution. The resin can exchange cations and anions simultaneously, making it effective for deionization and purification processes .
Common Reagents and Conditions
The ion exchange reactions involving this compound typically occur in aqueous solutions. Common reagents include acids, bases, and salts. The reactions are usually carried out at room temperature and neutral pH, although the resin can operate across a wide pH range (0-14) .
Major Products Formed
The major products formed from the ion exchange reactions involving this compound are the purified water and the exchanged ions. For example, when used in water purification, the resin removes cations and anions from the water, resulting in deionized water .
科学研究应用
Mixed Bed Resin TMD-8 has a wide range of scientific research applications, including:
Chemistry: Used in chromatography for the separation and purification of compounds.
Biology: Employed in the purification of biological samples, such as proteins and nucleic acids.
Medicine: Utilized in the preparation of pharmaceutical products by removing impurities.
Industry: Applied in water treatment processes to produce high-purity water for industrial applications
作用机制
The mechanism of action of Mixed Bed Resin TMD-8 involves the exchange of ions between the resin and the surrounding solution. The cation exchange resin component exchanges hydrogen ions for cations in the solution, while the anion exchange resin component exchanges hydroxide ions for anions. This dual exchange process effectively removes both cations and anions from the solution, resulting in deionized water .
相似化合物的比较
Similar Compounds
AmberLite™ MB20: Another mixed bed resin with similar ion exchange properties.
Amberlite™ HPR4811 Cl Anion Exchange Resin: Primarily an anion exchange resin but can be used in combination with cation exchange resins.
AmberLite™ MB: A mixed bed resin used for similar applications
Uniqueness
Mixed Bed Resin TMD-8 is unique due to its self-indicating property, which allows users to easily monitor the exchange capacity. This feature is particularly useful in applications where precise control of ion exchange is critical .
属性
CAS 编号 |
100915-97-7 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





